molecular formula C14H15NO2 B1347550 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid CAS No. 724744-76-7

1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B1347550
CAS No.: 724744-76-7
M. Wt: 229.27 g/mol
InChI Key: MZWAEZCLYPDAIQ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . The reaction conditions often require the use of catalysts such as copper (II) and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .

Scientific Research Applications

1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison: 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-ethyl-2-methyl-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-15-10(2)12(14(16)17)9-13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWAEZCLYPDAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=C1C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357378
Record name 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724744-76-7
Record name 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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